Val-Pro-Pro

ACE Inhibition Hypertension Enzymatic Assay

Select VPP for ACE domain-selectivity SAR: X-ray crystallography confirms distinct nACE binding vs. IPP. VPP's lower Caco-2 Papp mandates its use in transport studies—IPP data overestimates VPP bioavailability. VPP uniquely upregulates GLUT4 and restores glucose uptake in insulin-resistant adipocytes, an effect not replicated by IPP. Lyophilized, ≥98% purity, resistant to enzymatic degradation for reliable long-term oral administration studies.

Molecular Formula C15H25N3O4
Molecular Weight 311.38 g/mol
CAS No. 58872-39-2
Cat. No. B549883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVal-Pro-Pro
CAS58872-39-2
SynonymsVal-Pro-Pro
valine-proline-proline
valyl-prolyl-proline
VPP peptide
Molecular FormulaC15H25N3O4
Molecular Weight311.38 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N
InChIInChI=1S/C15H25N3O4/c1-9(2)12(16)14(20)17-7-3-5-10(17)13(19)18-8-4-6-11(18)15(21)22/h9-12H,3-8,16H2,1-2H3,(H,21,22)/t10-,11-,12-/m0/s1
InChIKeyDOFAQXCYFQKSHT-SRVKXCTJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Val-Pro-Pro (CAS 58872-39-2): Core Molecular and Pharmacological Baseline for Procurement Decisions


Val-Pro-Pro (VPP) is a food-derived bioactive tripeptide composed of the sequence L-valyl-L-prolyl-L-proline . It is classified as a lactotripeptide, primarily obtained via enzymatic hydrolysis or fermentation of milk casein [1]. VPP functions as an inhibitor of Angiotensin I-Converting Enzyme (ACE), with an established in vitro IC50 value of 9 µM [2]. The compound has a molecular weight of 311.38 g/mol and is commonly handled in lyophilized form for research applications .

Why Generic ACE-Inhibitory Peptides Cannot Substitute for Val-Pro-Pro in Targeted Research


Substitution with generic ACE-inhibitory peptides or even the structurally similar Ile-Pro-Pro (IPP) is not scientifically equivalent due to distinct domain-specific binding kinetics and divergent physiological outcomes. While both VPP and IPP inhibit ACE, recent X-ray crystallography data reveal that VPP and IPP exhibit differential preference for the N-domain (nACE) versus C-domain (cACE) of somatic ACE, leading to potentially non-interchangeable downstream vascular effects [1]. Furthermore, in vitro models of intestinal absorption demonstrate that VPP and IPP have different apparent permeability coefficients (Papp), directly impacting their bioavailability and, consequently, their utility in in vivo study design [2]. The following quantitative evidence delineates these critical points of divergence that justify specific procurement.

Quantitative Differentiation Evidence: Val-Pro-Pro vs. Ile-Pro-Pro and Other Xaa-Pro-Pro Analogs


ACE Inhibition Potency: Val-Pro-Pro (VPP) vs. Ile-Pro-Pro (IPP) vs. Leu-Pro-Pro (LPP)

Val-Pro-Pro (VPP) exhibits an ACE inhibitory IC50 of 9.13 ± 0.21 µM, which is approximately 1.77-fold less potent than its primary analog Ile-Pro-Pro (IPP, IC50 = 5.15 ± 0.17 µM), but statistically indistinguishable from Leu-Pro-Pro (LPP, IC50 = 9.6 µM) [1]. This indicates that while VPP is not the most potent inhibitor within the lactotripeptide class, its activity is well-characterized and consistent, making it a reliable comparator for structure-activity relationship (SAR) studies.

ACE Inhibition Hypertension Enzymatic Assay

ACE Domain Selectivity: N-Domain (nACE) Preference of Val-Pro-Pro vs. Ile-Pro-Pro

X-ray crystallography and kinetic analysis reveal that both VPP and IPP bind preferentially to the N-domain (nACE) of somatic ACE, but with distinct interaction networks. The structural basis for this domain-specific inhibition involves altered polar interactions distal to the catalytic zinc ion, suggesting that while both peptides target nACE, the nature of their binding and the resultant domain selectivity profiles are not identical and may lead to different functional consequences in vascular tissues [1].

X-ray Crystallography Enzyme Kinetics Domain Specificity

Intestinal Permeability: Differential Absorption of Val-Pro-Pro vs. Ile-Pro-Pro Across Caco-2 Monolayers

In Caco-2 cell monolayer assays, the apparent permeability (Papp) of VPP (0.5 ± 0.1 x 10⁻⁸ cm/s) is approximately half that of IPP (1.0 ± 0.9 x 10⁻⁸ cm/s) [1]. This significant difference in absorptive transport suggests that VPP has inherently lower intestinal permeability, which must be considered when designing in vivo experiments. Notably, in more physiologically relevant ex vivo models (jejunal segments), the permeability of VPP increases 10-fold, and the difference between VPP and IPP becomes non-significant (p > 0.05) [1].

Bioavailability Caco-2 Cells Intestinal Transport

Metabolic Modulation: Val-Pro-Pro Enhances Insulin Signaling and GLUT4 Expression in Adipocytes

In a study on 3T3-F442A preadipocytes, both VPP and IPP were shown to enhance insulin signaling and prevent tumor necrosis factor (TNF)-induced insulin resistance. Notably, VPP uniquely enhanced the expression of glucose transporter 4 (GLUT4) in differentiated adipocytes and restored glucose uptake in TNF-treated cells, suggesting a specific, potentially differential effect on insulin signaling compared to IPP [1].

Insulin Sensitivity GLUT4 Adipocyte

Structural and Chemical Stability: Val-Pro-Pro's Resistance to Degradation

VPP, along with IPP, has been characterized as a degradation-resistant peptide, capable of exerting ACE inhibition in vascular tissues after oral administration, indicating substantial stability against gastrointestinal and serum peptidases [1]. This inherent stability is a key feature for its use in in vivo models and functional food research, and it differentiates these lactotripeptides from many other bioactive peptides that are rapidly hydrolyzed.

Peptide Stability Enzymatic Degradation Formulation

Recommended Application Scenarios for Val-Pro-Pro (VPP) Based on Quantitative Evidence


Structure-Activity Relationship (SAR) and Domain-Specific ACE Inhibition Studies

Val-Pro-Pro is the appropriate selection for SAR studies aimed at understanding how the N-terminal residue (Val vs. Ile) influences ACE domain selectivity and binding kinetics. The X-ray crystallography data confirming distinct nACE interactions for VPP and IPP (Section 3, Evidence Item 2) supports the use of VPP as a critical probe for dissecting domain-specific functions of somatic ACE [1].

In Vitro Models of Intestinal Absorption and Bioavailability Prediction

Given its significantly lower Caco-2 permeability (Papp) compared to IPP (Section 3, Evidence Item 3), VPP must be the chosen compound for in vitro transport studies using Caco-2 monolayers. Extrapolating bioavailability from IPP data would overestimate the absorption of VPP, compromising the accuracy of the model [2].

Metabolic Research on Insulin Sensitivity and Glucose Transporter Regulation

Studies investigating the mechanisms of insulin resistance and glucose uptake in adipocytes should utilize VPP. The compound's specific effect on enhancing GLUT4 expression and restoring glucose uptake (Section 3, Evidence Item 4) provides a unique experimental handle not fully replicated by its analog IPP [3].

In Vivo Studies Requiring Orally Bioavailable and Stable Bioactive Peptides

For long-term oral administration studies in hypertensive or metabolic animal models, VPP is a superior candidate due to its documented resistance to enzymatic degradation (Section 3, Evidence Item 5). This stability ensures that the administered dose reaches the target site, validating its use over less stable peptide alternatives [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Val-Pro-Pro

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.